molecular formula C17H17N3O3S2 B2796960 N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 325693-09-2

N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2796960
CAS RN: 325693-09-2
M. Wt: 375.46
InChI Key: QRMHFQGFENDMSB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related pyrimidine selanyl derivatives, including efforts to create compounds with similar structures to the compound , has been explored. These efforts involve reactions between various chloroacetic acid derivatives and sodium diselenide, followed by reactions with different reagents to yield a series of derivatives. The structural confirmation of these compounds was achieved through spectroscopic tools and elemental analysis (Alshahrani et al., 2018).

Anticancer Activity

  • Studies on derivatives structurally related to the targeted compound have shown significant anticancer activity. Specifically, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were synthesized and demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential therapeutic applications in cancer treatment (Horishny et al., 2021).

Crystal Structure Insights

  • Crystallographic studies have provided detailed insights into the molecular structure of compounds closely related to the target molecule. These studies reveal how the folding conformation and intramolecular hydrogen bonding play a critical role in the stability and reactivity of such compounds (Subasri et al., 2017).

Potential for Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally akin to the compound of interest, have been synthesized and evaluated as antiprotozoal agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens, highlighting their potential as therapeutic agents (Ismail et al., 2004).

Quantum Chemical Analysis

  • Quantum chemical studies on related molecules offer insight into their molecular structure, hydrogen-bonded interactions, and spectroscopic properties. Such analyses can predict the biological activity and pharmacokinetic properties of these compounds, including their potential as antiviral agents against targets like SARS-CoV-2 (Mary et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-13(18-8-10-4-3-7-23-10)9-24-17-19-15(22)14-11-5-1-2-6-12(11)25-16(14)20-17/h3-4,7H,1-2,5-6,8-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMHFQGFENDMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

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